Methyl (2S)-2-acetamidobut-3-enoate
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Overview
Description
Methyl (2S)-2-acetamidobut-3-enoate is an organic compound with a unique structure that includes an ester functional group and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S)-2-acetamidobut-3-enoate typically involves the esterification of (2S)-2-acetamidobut-3-enoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond. .
Reduction: The compound can be reduced using hydrogenation reactions, where the double bond is converted to a single bond in the presence of a metal catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Ozone (O3) followed by a reducing agent like dimethyl sulfide or zinc
Reduction: Hydrogen gas (H2) with a palladium on carbon catalyst.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Saturated esters.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl (2S)-2-acetamidobut-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and amidases.
Industry: Used in the production of specialty chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-acetamidobut-3-enoate involves its interaction with specific molecular targets. For instance, in biological systems, it can act as a substrate for enzymes such as esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol. The compound’s amide group can also participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing its biological activity .
Comparison with Similar Compounds
Methyl (2S)-2-acetamidobut-3-enoic acid: The parent acid of the ester.
Methyl (2S)-2-acetamidobut-3-enoate analogs: Compounds with similar structures but different substituents on the ester or amide groups.
Uniqueness: this compound is unique due to its combination of an ester and an amide group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
820220-49-3 |
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Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl (2S)-2-acetamidobut-3-enoate |
InChI |
InChI=1S/C7H11NO3/c1-4-6(7(10)11-3)8-5(2)9/h4,6H,1H2,2-3H3,(H,8,9)/t6-/m0/s1 |
InChI Key |
DLUNQFFKPOIAOQ-LURJTMIESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](C=C)C(=O)OC |
Canonical SMILES |
CC(=O)NC(C=C)C(=O)OC |
Origin of Product |
United States |
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